molecular formula C17H19FN4O2 B2849603 3-{[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine CAS No. 2379978-42-2

3-{[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine

Cat. No.: B2849603
CAS No.: 2379978-42-2
M. Wt: 330.363
InChI Key: SJRCIWHUTDCNKE-UHFFFAOYSA-N
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Description

3-{[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a fluoropyridine moiety, a methylpyridazine group, and a piperidine ring, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine typically involves multi-step organic reactions. The process begins with the preparation of the fluoropyridine and methylpyridazine intermediates, followed by their coupling with the piperidine ring. Common reagents used in these reactions include halogenating agents, oxidizing agents, and various catalysts to facilitate the coupling and formation of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its chemical properties.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of different derivatives.

    Substitution: The fluorine atom in the fluoropyridine moiety can be substituted with other functional groups, allowing for the creation of a wide range of analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of analogs with altered functional groups.

Scientific Research Applications

3-{[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-{[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy}-6-methylpyridazine is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

(3-fluoropyridin-4-yl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c1-12-2-3-16(21-20-12)24-11-13-5-8-22(9-6-13)17(23)14-4-7-19-10-15(14)18/h2-4,7,10,13H,5-6,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRCIWHUTDCNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=C(C=NC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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